Product packaging for 3-Iodothiophene(Cat. No.:CAS No. 10486-61-0)

3-Iodothiophene

Cat. No.: B1329286
CAS No.: 10486-61-0
M. Wt: 210.04 g/mol
InChI Key: WGKRMQIQXMJVFZ-UHFFFAOYSA-N
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Description

Significance in Modern Organic Chemistry and Materials Science

The significance of 3-iodothiophene in contemporary research stems from its versatile reactivity, which allows for the construction of complex molecular architectures. In organic chemistry, it serves as a crucial intermediate for the synthesis of a wide array of thiophene (B33073) derivatives. guidechem.com The carbon-iodine bond in this compound is relatively weak, making it an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netomec.org.uk These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. researchgate.net The reactivity of this compound is often higher than its bromo and chloro counterparts in these transformations. thieme-connect.com

In the realm of materials science, this compound is a key monomer in the synthesis of conjugated polymers, particularly polythiophenes. sigmaaldrich.com These materials are at the forefront of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgnbinno.comnbinno.com The introduction of an iodine atom at the 3-position of the thiophene ring allows for regioselective polymerization, leading to well-defined polymer structures with tailored electronic properties. mdpi.com For instance, this compound was utilized in the preparation of poly(3-perfluorooctylthiophene), a conjugated polymer with unique solubility characteristics. sigmaaldrich.comsigmaaldrich.com The ability to precisely control the structure and properties of these polymers is critical for optimizing the performance of electronic devices. rsc.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₄H₃IS
Molecular Weight 210.04 g/mol nih.gov
Boiling Point 75 °C at 14 mmHg sigmaaldrich.com
Density 2.066 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.657 sigmaaldrich.com
CAS Number 10486-61-0 nih.gov

Evolution of Research Perspectives on Halogenated Thiophenes

The study of halogenated thiophenes is intrinsically linked to the discovery and exploration of thiophene itself. Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgderpharmachemica.com This discovery opened up a new field of heterocyclic chemistry. Early research focused on understanding the aromatic nature of thiophene and its reactivity in electrophilic substitution reactions, which often resemble those of benzene. wikipedia.orgbritannica.com

The development of methods to selectively introduce halogens onto the thiophene ring was a significant advancement. Halogenation of thiophenes occurs readily, and various methods have been developed for the synthesis of iodo-substituted thiophenes. derpharmachemica.comorgsyn.org These include direct iodination using iodine and an oxidizing agent, as well as halogen exchange reactions. guidechem.com For example, this compound can be synthesized from 3-bromothiophene (B43185). guidechem.comresearchgate.net A notable synthetic method involves the direct iodocyclization of 1-mercapto-3-yn-2-ols, which provides a regioselective route to substituted 3-iodothiophenes under mild conditions. organic-chemistry.org

Initially, halogenated thiophenes were primarily of academic interest, used to study the effects of substituents on the aromaticity and reactivity of the thiophene ring. However, with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, the perspective on halogenated thiophenes, including this compound, shifted dramatically. nih.gov They transitioned from being objects of fundamental study to indispensable building blocks in synthetic chemistry. More recently, the rise of organic electronics has further amplified their importance, with a strong focus on their role in creating novel materials with advanced electronic and optical properties. rsc.orgnbinno.com

Table 2: Selected Synthetic Routes to this compound

Starting Material Reagents Yield Reference
3-Bromothiophene n-Butyllithium, then Iodine 63% guidechem.com
Thiophene Iodination, then deiodination Low overall yield guidechem.com
3-Bromothiophene Cuprous iodide 39.7% guidechem.com
Potassium thiophene-2-trifluoroborate Sodium iodide, oxidant 83% guidechem.com
3-Bromothiophene KI, CuI/N,N'-dimethylethylenediamine 91.73% researchgate.net
1-Mercapto-3-yn-2-ols Molecular iodine, NaHCO₃ up to 88% organic-chemistry.org

Scope and Objectives of the Academic Review

This academic review aims to provide a focused and in-depth analysis of the chemical compound this compound. The primary objective is to consolidate and critically evaluate the existing body of knowledge regarding its synthesis, chemical properties, and, most importantly, its applications in advanced chemical research. The review will systematically explore its utility as a versatile building block in the synthesis of complex organic molecules and as a crucial monomer in the development of functional materials.

The scope of this review is strictly limited to the chemical aspects of this compound. It will not delve into pharmacological, toxicological, or environmental impact studies. The review will be structured to first provide a foundational understanding of the compound's significance and the historical context of its research. Subsequent sections will be dedicated to a detailed examination of its synthetic methodologies, its reactivity in key chemical transformations, and its role in the creation of advanced materials such as conjugated polymers for electronic applications. By adhering to this defined scope, this review intends to serve as a comprehensive and authoritative resource for researchers in the fields of organic synthesis, polymer chemistry, and materials science who are interested in the specific chemistry and applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IS B1329286 3-Iodothiophene CAS No. 10486-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146791
Record name 3-Iodothiophene
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Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10486-61-0
Record name 3-Iodothiophene
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Record name 3-Iodothiophene
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Record name 3-Iodothiophene
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Record name 3-iodothiophene
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Advanced Synthetic Methodologies for 3 Iodothiophene and Its Derivatives

Transition Metal-Catalyzed Iodination Strategies

Transition metal catalysis offers efficient and selective pathways for the iodination of thiophenes. Copper and palladium-based systems are particularly prominent in these transformations.

Copper-Catalyzed Halogen Exchange Reactions from Bromothiophenes

The conversion of more readily available bromothiophenes to their iodo-counterparts via a copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, is a widely adopted method. mdma.chorganic-chemistry.org This approach has seen significant advancements, moving from harsh traditional conditions to milder, more efficient ligand-assisted protocols. frontiersin.orgnih.gov

The efficacy of the copper-catalyzed halogen exchange is highly dependent on the catalyst system, which typically comprises a copper(I) source, most commonly copper(I) iodide (CuI), and a coordinating ligand. The introduction of diamine ligands has been a significant breakthrough, drastically accelerating the reaction. mdma.ch For instance, the use of N,N'-dimethylethylenediamine has proven effective in the synthesis of 3-iodothiophene from 3-bromothiophene (B43185). researchgate.net Another highly effective ligand is (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, which, in combination with CuI, facilitates the conversion of various aryl bromides to aryl iodides with high yields. frontiersin.orgnih.gov Research has also shown that diethylenetriamine (B155796) is a low-cost and efficient ligand that promotes the iodination of bromo-substrates under mild conditions, even without the need for an inert atmosphere. imperial.ac.uk Some studies have explored the use of copper(II) salts, which can also be catalytically active. imperial.ac.uk

A study on the synthesis of this compound from 3-bromothiophene and potassium iodide (KI) utilized a CuI/N,N'-dimethylethylenediamine catalytic system. The optimal molar ratio of 3-bromothiophene:KI:CuI-N,N'-dimethylethylenediamine was found to be 20:40:1:2, achieving a yield of 91.73%. researchgate.net

Table 1: Optimization of Ligand and Copper Source for Halogen Exchange

Copper SourceLigandSubstrateYield (%)Reference
CuIN,N'-dimethylethylenediamine3-Bromothiophene91.73 researchgate.net
CuI(±)-trans-N,N′-dimethyl-1,2-cyclohexanediamineAryl Bromides90-100 google.com
CuIDiethylenetriamineBromo-substratesHigh imperial.ac.uk

The choice of solvent plays a critical role in the outcome of copper-catalyzed iodination reactions. Traditionally, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) were used, often requiring high temperatures (>150 °C). nih.govgoogle.com However, modern methods have enabled the use of other solvents under milder conditions. For the synthesis of this compound, n-butanol has been identified as an optimal solvent, allowing the reaction to proceed efficiently at 120°C. researchgate.net Dioxane is another effective solvent, particularly when used in conjunction with diamine ligands at temperatures around 110°C. mdma.chfrontiersin.org The solubility of the halide salts in the chosen solvent also influences the reaction, with heterogeneous mixtures sometimes providing better results. organic-chemistry.org

Table 2: Effect of Solvent on Copper-Catalyzed Iodination

SolventTemperature (°C)Typical Ligand SystemReference
n-Butanol120CuI/N,N'-dimethylethylenediamine researchgate.net
Dioxane110CuI/(±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine mdma.chfrontiersin.org
HMPA160CuI/KI (excess) nih.gov
DMF>150Traditional (no ligand) google.com

Temperature and reaction time are crucial parameters that must be optimized to achieve high yields and minimize side reactions. Early copper-catalyzed iodination methods required high temperatures, often exceeding 150°C, and prolonged reaction times. nih.govgoogle.com The development of ligand-accelerated catalysis has permitted significantly lower reaction temperatures and shorter durations. For the synthesis of this compound using a CuI/N,N'-dimethylethylenediamine system in n-butanol, the optimal conditions were found to be 120°C for 3 hours. researchgate.net In another example, using a diamine ligand in dioxane, aryl bromides were converted to iodides at 110°C. mdma.ch The iterative extension of thiophene (B33073) rings through a sequence of C-H arylation and halogen exchange also relies on controlled reaction conditions to ensure selectivity and high conversion. kobe-u.ac.jp

Table 3: Temperature and Time for Copper-Catalyzed Iodination of Bromothiophenes

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
CuI/N,N'-dimethylethylenediaminen-Butanol120391.73 researchgate.net
CuI/(±)-trans-N,N′-dimethyl-1,2-cyclohexanediamineDioxane110Not specified~99 mdma.chorganic-chemistry.org
CuI/KI (excess)HMPA160Not specifiedFair to good nih.gov

Palladium-Catalyzed Iodination Approaches

While copper is a prominent metal for halogen exchange, palladium catalysts are also utilized, particularly in tandem with other transformations. For instance, palladium-catalyzed C-H arylation reactions can be part of a sequence that includes a halogen exchange step to prepare for subsequent couplings. kobe-u.ac.jpresearchgate.net The Sonogashira cross-coupling reaction, catalyzed by both palladium and copper, is a powerful tool for forming C-C bonds and often involves iodinated precursors. mdpi.com Palladium catalysts, in conjunction with a copper co-catalyst, are effective for the coupling of aryl iodides. mdpi.com Although less common than copper for direct halogen exchange, palladium's role in creating complex thiophene derivatives is significant, often starting from an iodinated thiophene.

Electrophilic Iodination with Specific Reagents (e.g., KICl₂, Molecular Iodine)

Electrophilic iodination provides an alternative route to iodothiophenes, avoiding the use of metal catalysts in the iodination step itself. Reagents like iodine chloride (ICl) are effective for the regioselective iodination of arenes. nih.gov The mechanism often involves electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the substrate. nih.gov For instance, the reaction of arenes with ICl can form cation radicals, which then react with molecular iodine (I₂) to yield the iodinated product. nih.gov This method can be part of a one-pot sequence where the in-situ generated iodoarene undergoes a subsequent copper-catalyzed cross-coupling reaction. nih.gov

Organometallic Precursor Routes

Organometallic precursor routes are a cornerstone in the synthesis of substituted thiophenes, offering versatile pathways to create carbon-carbon and carbon-heteroatom bonds. These methods typically involve the formation of a highly reactive organometallic intermediate from a halogenated thiophene, which can then be reacted with various electrophiles.

Oxidative Addition to Active Metals (e.g., Zinc, Magnesium) for Thienyl Organometallics

An alternative to organolithium intermediates involves the direct oxidative addition of active metals, such as zinc and magnesium, to this compound. nih.govresearchgate.net This method offers a pathway to form 3-thienylzinc and 3-thienylmagnesium halides under milder conditions than those required for organolithium reactions. mdpi.comnih.gov

The preparation of 3-thienylzinc iodide can be achieved through the direct reaction of this compound with an activated form of zinc, often referred to as Rieke zinc. nih.govsigmaaldrich.comunl.edu This reaction proceeds under mild conditions and results in a stable organozinc reagent that can be used in subsequent coupling reactions with various electrophiles, such as aryl halides, to form 3-substituted thiophenes. nih.govsigmaaldrich.comacs.orgchemicalbook.com

Reactant 1 Reactant 2 Product Reference
This compoundActive Zinc (Zn*)3-Thienylzinc Iodide nih.govsigmaaldrich.com

Similarly, 3-thienylmagnesium iodide can be prepared by the oxidative addition of highly reactive Rieke magnesium to this compound. nih.govresearchgate.netacs.org This Grignard-type reagent is also a valuable intermediate for synthesizing a range of 3-substituted thiophene derivatives. mdpi.com The formation of these organomagnesium compounds can also be achieved through a bromine-magnesium exchange reaction from 3-bromothiophene using an alkylmagnesium halide. arkat-usa.org

Reactant 1 Reactant 2 Product Reference
This compoundActive Magnesium (Mg*)3-Thienylmagnesium Iodide nih.govresearchgate.net
3-BromothiopheneIsopropylmagnesium Chloride3-Thienylmagnesium Bromide arkat-usa.org

Cyclization Reactions for Thiophene Ring Formation with Integrated Iodination

A significant advancement in the synthesis of 3-iodothiophenes involves the cyclization of functionalized alkynes, which allows for the simultaneous formation of the thiophene ring and the introduction of an iodine atom at the 3-position. This approach offers an efficient route to these important building blocks.

Electrophilic Cyclization of Functionalized Alkynes (e.g., (Z)-Thiobutenynes)

The electrophilic cyclization of (Z)-thiobutenynes has emerged as a powerful and efficient method for the synthesis of 3-iodothiophenes. researchgate.netscispace.com This reaction proceeds by treating a (Z)-thiobutenyne with an electrophilic iodine source, such as molecular iodine (I₂), which triggers an intramolecular cyclization to form the thiophene ring with an iodine atom at the 3-position. researchgate.netcore.ac.uk The (Z)-configuration of the starting thiobutenyne is crucial for the success of this reaction.

The reaction conditions, including the choice of solvent, have been optimized to achieve high yields. For the synthesis of trisubstituted 3-iodothiophenes, dichloromethane (B109758) (CH₂Cl₂) has been identified as the optimal solvent. researchgate.netscispace.com In the case of disubstituted 3-iodothiophenes, 1,2-dichloroethane (B1671644) is the most suitable solvent. researchgate.netscispace.com This methodology has been successfully applied to synthesize a variety of 3-iodothiophenes with different substitution patterns. researchgate.net

ReactantElectrophileSolventProductYield (%)
(Z)-1-phenylthio-1,4-diphenyl-but-1-en-3-yneI₂ (1.1 equiv)CH₂Cl₂2,5-diphenyl-3-iodothiophene82
Trisubstituted (Z)-thiobutenynesI₂DichloromethaneTrisubstituted 3-iodothiophenesGood to Excellent
Disubstituted (Z)-thiobutenynesI₂1,2-dichloroethaneDisubstituted 3-iodothiophenesGood to Excellent

Regioselective Control in Ring Construction

Regioselective control is a critical aspect of thiophene synthesis, ensuring the desired placement of substituents on the thiophene ring. In the context of cyclization reactions, the regioselectivity of the ring closure determines the final substitution pattern of the resulting thiophene.

For instance, in the iodine-mediated cyclization of o-(1-alkynyl)benzamides, the choice of solvent and the presence of a base can influence the regioselectivity, leading to the formation of either isoindolin-1-ones or isoquinolin-1(2H)-ones. nih.gov While iodine itself provides better regioselectivity compared to other electrophiles, the use of acetonitrile (B52724) or methanol (B129727) in the presence of a base can further improve it. nih.gov

Similarly, the iodocyclization of o-(1-alkynyl)benzenesulfonamides with molecular iodine in acetonitrile proceeds with high regioselectivity to exclusively yield six-membered rings, specifically 4-iodo-2H-benzo[e] researchgate.netscispace.comthiazene-1,1-dioxides. nih.gov This reaction tolerates a variety of functional groups on the starting material. nih.gov

Regioselective Halogenation of Thiophene and its Derivatives

The direct halogenation of pre-formed thiophene rings is another important strategy for the synthesis of halothiophenes. Achieving regioselectivity in these reactions is paramount to obtaining the desired isomer.

Directed Bromination for 2-Bromo-3-Iodothiophene (B1337472) Synthesis

The synthesis of 2-bromo-3-iodothiophene, a valuable building block for more complex molecules, can be achieved through directed bromination. One approach involves the use of 2-bromo-3-iodothiophene as a starting material for the introduction of other functional groups. For example, a thienyl Grignard reagent can be formed from 2-bromo-3-iodothiophene and subsequently reacted with an electrophile, such as dimethylformamide (DMF), to produce 2-bromo-3-formylthiophene with high selectivity. researchgate.net

Another strategy involves the copolymerization of 2-bromo-3-dodecyl-5-iodothiophene (B1458495) with its end-brominated analog using the Grignard metathesis (GRIM) method. mdpi.com This demonstrates the compatibility of the bromo and iodo functionalities under these polymerization conditions. mdpi.com

Control of Dihalogenation Byproducts

The formation of dihalogenated byproducts is a common challenge in the halogenation of thiophenes. Controlling the reaction conditions is crucial to minimize the formation of these undesired products.

One strategy to control dihalogenation is the use of specific halogenating agents and catalysts. For example, copper-catalyzed halogenation has been shown to offer a degree of control over mono- and di-selectivity. mdpi.combeilstein-journals.org By employing N-halosuccinimide (NXS) in the presence of a copper catalyst and different carboxylic acids, it is possible to tune the reaction to favor the formation of either mono- or di-halogenated products. mdpi.com

In the absence of a catalyst, the inherent reactivity of the thiophene ring can lead to dihalogenation. For instance, in activated and unsubstituted thiophene rings, green halogenation methods using hydrogen peroxide and an ammonium (B1175870) halide in acetic acid can lead to dihalogenation if an excess of the halogenating agent is used. researchgate.net Careful control of the stoichiometry of the reagents is therefore essential to achieve selective monohalogenation.

Reactivity and Mechanistic Investigations of 3 Iodothiophene

Cross-Coupling Reactions and Functionalization

3-Iodothiophene is a valuable building block in organic synthesis due to the reactivity of its carbon-iodine bond, which readily participates in various cross-coupling reactions. ontosight.ai These reactions are fundamental for the construction of more complex molecules, particularly for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. ontosight.ai The utility of this compound is demonstrated by its successful use in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings. mdpi.comresearchgate.net These transformations allow for the introduction of a wide range of functional groups onto the thiophene (B33073) ring, leading to a diverse array of substituted thiophene derivatives. mdpi.comresearchgate.net

The general scheme for the functionalization of this compound via cross-coupling reactions can be represented as follows:

General scheme for cross-coupling reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly valuable for synthesizing biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling of this compound. Palladium complexes are the most common catalysts, with the active catalytic species being Pd(0). libretexts.orgacs.org Precursors such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are often used to generate the active catalyst in situ. libretexts.org

The reactivity and stability of the palladium catalyst are significantly influenced by the ligands coordinated to the metal center. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to enhance the efficiency of the catalytic cycle. libretexts.orgresearchgate.net For instance, ligands like SPhos and XPhos have been shown to be effective in the coupling of challenging substrates, including nitrogen-rich heterocycles. nih.gov The use of highly active Buchwald ligands can increase the reactivity towards less reactive substrates like bromothiophenes. researchgate.net

The development of palladacycles as catalysts has offered advantages such as thermal stability, insensitivity to air and water, and lower cost. libretexts.org Amines have also been explored as inexpensive and efficient ligands for palladium-catalyzed coupling reactions, including the Suzuki-Miyaura reaction. researchgate.net

A study on the Suzuki-Miyaura cross-coupling of 3-chloroindazole with 5-indole boronic acid highlighted the importance of the ligand, with SPhos and XPhos providing the highest yields of the coupled product. nih.gov

Table 1: Influence of Ligands on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole nih.gov

Palladium Source (2 mol%)Ligand (3 mol%)Yield (%)
Pd₂(dba)₃P(o-tol)₃10
Pd₂(dba)₃P(t-Bu)₃25
Pd₂(dba)₃SPhos62
Pd₂(dba)₃XPhos60
Pd(OAc)₂SPhos58

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Determined by GC.

The outcome of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of base, solvent, and reaction temperature.

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, TlOH). libretexts.orgscielo.org.mx The choice of base can affect the reaction rate and yield. For instance, K₃PO₄ is often used in the coupling of nitrogen-rich heterocycles. nih.gov In some cases, the reaction can proceed without an intentionally added base, particularly in flow reactor systems. mdpi.com

Solvent: The solvent system influences the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. nih.gov Mixtures of an organic solvent and water are commonly employed. nih.gov Dioxane/water and toluene (B28343) are frequently used solvent systems. nih.govnih.gov The use of ethereal solvents like tetrahydrofuran (B95107) (THF) is also common. nih.gov The proportion of water in biphasic systems can impact the reaction rate, with a reduction in the aqueous phase sometimes leading to an increase in rate. nih.gov

Temperature: The reaction temperature affects the rate of the coupling reaction. While many Suzuki-Miyaura reactions are carried out at elevated temperatures (50-100 °C), the use of highly active catalysts can sometimes allow the reaction to proceed at lower temperatures. libretexts.orgnih.gov For example, the use of thallium bases can enable cross-coupling at room temperature. libretexts.org Microwave irradiation has been utilized to accelerate the reaction, reducing reaction times and often increasing yields. researchgate.net

A study on the Suzuki-Miyaura coupling of 4-iodoanisole (B42571) with phenylboronic acid demonstrated the effect of reaction time under microwave irradiation.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodoanisole scielo.org.mx

Time (min)Isolated Yield (%)
3070
4575
5080
6085
9085

Reaction conditions: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), K₂CO₃ (2.0 mmol), DMF (8 mL), refluxed under air in an adapted domestic microwave oven.

The Suzuki-Miyaura coupling of this compound and its derivatives is a versatile method for synthesizing a wide range of functionalized thiophenes. researchgate.net This reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the thiophene ring. mdpi.com These functionalized thiophenes are important intermediates in the synthesis of pharmaceuticals and materials for organic electronics. researchgate.net

For example, the coupling of 2,5-dibromothiophene (B18171) with 2-thienylboronic acid has been used to synthesize terthiophenes, which are of interest for their electronic properties. mdpi.com Similarly, this compound can be coupled with various arylboronic acids to produce 3-arylthiophenes. mdpi.com The reaction conditions can be tuned to achieve high yields and selectivity. mdpi.com The use of microwave-assisted synthesis has been shown to be an efficient method for preparing thiophene derivatives via Suzuki-Miyaura coupling, often leading to reduced reaction times and increased yields. researchgate.net

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt. nih.gov It is a highly efficient method for the formation of carbon-carbon triple bonds. This compound readily participates in Sonogashira coupling reactions, allowing for the synthesis of various alkynylthiophenes. nih.gov

A notable example is the Pd/C-mediated Sonogashira coupling of iodothiophene with terminal alkynes in water. nih.gov The catalyst system Pd/C-CuI-PPh₃ proved to be effective for this transformation, yielding a variety of acetylenic thiophenes with a broad range of functional groups in good yields. nih.gov This method offers an economical and reliable process for the synthesis of these compounds. nih.gov

The reaction conditions for the Sonogashira coupling can be optimized to achieve high efficiency. For instance, in the coupling of iodobenzene (B50100) and phenylacetylene (B144264), PdCl₂(PPh₃)₂ was found to be a highly active catalyst precursor. beilstein-journals.org The reaction can also be performed in the absence of a copper co-catalyst without a significant decrease in efficiency. beilstein-journals.org The reaction of 2-iodothiophene (B115884) with phenylacetylene has been successfully carried out to produce the corresponding coupled product. beilstein-journals.orgmdpi.com

Table 3: Sonogashira Coupling of Various Iodoarenes with Phenylacetylene beilstein-journals.org

IodoareneProductYield (%)
IodobenzeneDiphenylacetylene85
1-Chloro-4-iodobenzene1-Chloro-4-(phenylethynyl)benzene87
4-Iodotoluene1-Methyl-4-(phenylethynyl)benzene95
2-Iodothiophene2-(Phenylethynyl)thiophene80

Reaction conditions: 0.5 mmol of iodoarene, 1.5 equiv of phenylacetylene, 0.005 equiv PdCl₂(PPh₃)₂, 0.8 mL of ionic liquid, 55 °C, 3 h.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is a versatile tool for forming carbon-carbon bonds and is tolerant of a wide variety of functional groups. organic-chemistry.org this compound is a suitable substrate for Stille coupling, enabling the synthesis of various substituted thiophenes. harvard.eduresearchgate.net

The reaction typically employs a Pd(0) catalyst, often generated from a Pd(II) precursor. harvard.edu The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

An example of the Stille coupling involving a thiophene derivative is the reaction of 3-tributylstannylthiophene with an aryl iodide. In a specific instance, the coupling of N-(3-tributylstannyl-thiophen-2-ylmethyl)-N-methyl-N'-(4-nitro-phenyl)-ethane-1,2-diamine with 4-iodobenzonitrile (B145841) was achieved using Pd(PPh₃)₄ as the catalyst in DMF at 95°C, yielding the coupled product in 67% yield. harvard.edu Although highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

The scope of the Stille reaction is broad, with various aryl halides, including 2-iodothiophene, being successfully coupled with organostannanes. researchgate.net

Suzuki-Miyaura Cross-Coupling

Halogen Dance Reactions of Iodothiophenes

The "halogen dance" is a base-catalyzed isomerization reaction observed in aryl halides, particularly in heterocyclic systems like thiophene. researchgate.netresearchgate.net This reaction involves the migration of a halogen atom to a different position on the aromatic ring, often driven by the formation of a more stable carbanion intermediate. nih.gov

In the presence of a strong base, such as sodium amide or lithium diisopropylamide (LDA), iodothiophenes can undergo complex rearrangements. researchgate.netacs.org These transformations can proceed through two primary pathways: isomerization and disproportionation. benthamdirect.comingentaconnect.com

Isomerization: This involves the migration of the iodine atom to an adjacent, more acidic carbon position. For instance, this compound can isomerize to the more thermodynamically stable 2-iodothiophene. The process is initiated by deprotonation at the most acidic ring position, followed by halogen migration. researchgate.netresearchgate.net

Disproportionation: This pathway involves intermolecular halogen transfer. For example, two molecules of 2-bromothiophene (B119243) can disproportionate in the presence of a strong base to form thiophene and dibromothiophene. nih.gov Similar processes are observed with iodothiophenes, where one molecule is deiodinated while another becomes di-iodinated. nih.gov When 2-iodothiophene is used in certain base-catalyzed reactions, this compound can be observed as a byproduct, likely formed through such disproportionation processes. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to map out the possible isomerization and disproportionation pathways, providing a comprehensive pattern for the base-catalyzed halogen dance in iodothiophenes. researchgate.netbenthamdirect.com

Mechanistic investigations, supported by DFT computations, have led to the proposal of a novel iodo-bridged transition state to explain the halogen dance phenomenon in iodothiophenes. researchgate.netbenthamdirect.comingentaconnect.com This contrasts with earlier mechanisms that suggested a series of deprotonation and metal-halogen exchanges. researchgate.net

The proposed mechanism suggests that after initial deprotonation, an intermediate is formed where the iodine atom bridges two carbon atoms of the thiophene ring. This iodo-bridged transition state facilitates the migration of the iodine. researchgate.netbenthamdirect.com Based on this model, researchers have outlined multiple potential isomerization and disproportionation pathways, analyzing their feasibility based on transition state energies and subsequent protonation/deprotonation steps. researchgate.netresearchgate.net This model provides a more unified and dynamic understanding of the complex rearrangements that iodothiophenyl anions undergo in the presence of a base. researchgate.netbenthamdirect.com

Influence of Substituents on Reaction Selectivity

The reactivity and selectivity of this compound in chemical transformations are significantly influenced by the presence and nature of other substituents on the thiophene ring. For instance, in nucleophilic C-H etherification reactions catalyzed by a base, the presence of a halogen substituent on the thiophene ring, as in 2-iodothiophene, can direct the regioselectivity of the reaction on other heterocyclic substrates. nih.gov While this example involves 2-iodothiophene as a halogen source, it highlights the principle that substituents dictate the electronic and steric properties of the thiophene ring, thereby controlling where reactions occur. In the case of this compound, the position of the iodine atom itself directs the outcome of many reactions, making it a versatile intermediate for creating a variety of substituted thiophenes. guidechem.com

Photochemistry and Photodissociation Dynamics

The photochemistry of this compound is characterized by the cleavage of the carbon-iodine (C-I) bond upon absorption of ultraviolet (UV) light. soton.ac.ukrsc.orgrsc.orgosti.govresearchgate.netnih.gov This process is highly complex, involving multiple excited electronic states and various dissociation pathways. soton.ac.ukrsc.orgrsc.orgosti.govresearchgate.netnih.gov The introduction of an iodine atom to the thiophene ring provides new relaxation pathways that compete with the intrinsic dynamics of the thiophene ring itself. soton.ac.uk

Upon UV excitation, this compound can be promoted to different types of excited states, primarily ππ* states, which are centered on the thiophene ring, and (n/π)σ* states, which are localized on the C-I bond. soton.ac.ukrsc.org The (n/π)σ* states are dissociative, meaning that once populated, they lead to the rapid breaking of the C-I bond. soton.ac.ukrsc.org Population of these dissociative states can occur directly through absorption of a UV photon or indirectly through non-adiabatic coupling from the initially excited ππ* states. soton.ac.ukrsc.org

Ultrafast C-I Bond Fission Mechanisms

Time-resolved studies using ultrafast laser techniques have revealed that the C-I bond fission in iodothiophenes is an extremely rapid process, occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. soton.ac.ukrsc.orgrsc.orgosti.govresearchgate.netnih.gov The dissociation dynamics of this compound following UV excitation at 262 nm have been investigated using time-resolved extreme ultraviolet (XUV) ionization coupled with velocity map imaging. soton.ac.ukrsc.orgrsc.orgosti.govresearchgate.netnih.gov These studies have identified two competing dissociation pathways: a 'direct' and an 'indirect' (or 'delayed') channel. soton.ac.ukrsc.orgrsc.orgosti.gov

The direct pathway is associated with the immediate dissociation of the C-I bond following excitation. soton.ac.ukrsc.orgrsc.orgosti.gov The indirect pathway, however, shows a delayed onset of dissociation of approximately 1 picosecond relative to the direct process. soton.ac.ukrsc.orgrsc.orgosti.gov This delay is attributed to the initial excitation to a ππ* state, followed by internal conversion and non-adiabatic coupling to the dissociative (n/π)σ* states. soton.ac.ukrsc.org

Isomer-Dependent Photodissociation Pathways (2-iodothiophene vs. This compound)

The position of the iodine atom on the thiophene ring has a notable influence on the photodissociation dynamics. soton.ac.ukrsc.orgrsc.orgosti.govresearchgate.netnih.gov While the kinetics of the direct and indirect dissociation processes are similar for both 2-iodothiophene and this compound, the branching ratio between these two channels is isomer-dependent. soton.ac.ukrsc.orgrsc.orgosti.govnih.gov

Specifically, at a photolysis wavelength of 262 nm, this compound exhibits a greater relative yield of products from the indirect dissociation channel compared to 2-iodothiophene. soton.ac.ukrsc.orgrsc.orgosti.govnih.gov This difference is attributed to the different partial absorption cross-sections for the ring-centered ππ* and the C-I bond-localized (n/π)σ* excitations in the two isomers. soton.ac.ukrsc.orgrsc.orgosti.govnih.gov

The table below summarizes the key differences in the photodissociation of 2- and this compound at 262 nm.

Feature2-IodothiopheneThis compound
Primary Dissociation Channel Direct C-I bond fissionHigher contribution from indirect C-I bond fission
Anisotropy Parameter (β) for prompt channel ~1.4~1.0
Anisotropy Parameter (β) for delayed channel ~0~0

Data sourced from studies on the photodissociation dynamics of iodothiophenes. soton.ac.uk

Role of Excited States and Non-Adiabatic Transitions

The photodissociation of this compound is a clear example of the importance of excited states and non-adiabatic transitions in photochemistry. The process begins with the absorption of a UV photon, which promotes the molecule to an excited electronic state. soton.ac.ukrsc.org The nature of these excited states, whether they are bonding or anti-bonding with respect to the C-I bond, determines the subsequent fate of the molecule.

The key excited states involved are:

ππ states:* These are typically bound states with respect to the C-I coordinate and are associated with electronic transitions within the thiophene ring. soton.ac.ukrsc.org

(n/π)σ states:* These are repulsive states localized on the C-I bond. Excitation to these states leads directly to bond fission. soton.ac.ukrsc.org

Ring Opening Pathways

In addition to C-I bond fission, another potential photochemical pathway for thiophene and its derivatives is ring opening, which typically involves the cleavage of a carbon-sulfur (C-S) bond. escholarship.orgaip.orgresearchgate.net For 2-iodothiophene, it has been suggested that excitation to ππ* states could also lead to a competing ring-opening channel, followed by non-adiabatic coupling to the ground state. soton.ac.uk However, for photolysis at 262 nm, the energy is insufficient to induce both C-S and subsequent C-I bond fission without an H-atom transfer. soton.ac.uk While ring-opening is a known process for other halothiophenes and thiophenone, its significance in the photochemistry of this compound, particularly in competition with the highly efficient C-I fission, remains an area of active investigation. aip.orgresearchgate.netresearchgate.netaps.org

Nucleophilic Substitution Reactions

This compound is a highly active substrate in nucleophilic substitution reactions. guidechem.com The iodine atom is a good leaving group, and its position at the 3-position of the thiophene ring allows for the introduction of a wide range of nucleophiles to synthesize various thiophene derivatives. guidechem.comsmolecule.com These reactions are fundamental in organic synthesis for the construction of C-N, C-P, C-C, and C-O bonds. guidechem.com The general mechanism involves the attack of a nucleophile on the carbon atom bearing the iodine, leading to the displacement of the iodide ion. researchgate.netsmolecule.com The reactivity of this compound in these reactions makes it a valuable building block for the synthesis of complex molecules containing the thiophene moiety. guidechem.com

Oxidative Polymerization

Oxidative polymerization is a principal method for synthesizing conjugated polymers, including polythiophenes. This process can be initiated either chemically, using oxidizing agents like ferric chloride (FeCl₃), or electrochemically, by applying an anodic potential. cdnsciencepub.comkpi.ua The polymerization of thiophene monomers proceeds through the coupling of radical cations formed via oxidation. However, the nature of the substituent on the thiophene ring significantly influences the feasibility of the reaction and the properties of the resulting polymer.

Research into the oxidative polymerization of 3-substituted thiophenes has revealed that the substituent's electronic and steric characteristics are critical. While monomers like 3-alkylthiophenes undergo oxidative polymerization effectively to yield high molecular weight, processable polymers, the presence of a halogen, such as iodine, at the 3-position introduces distinct challenges. kpi.uaunito.it

Electrochemical studies, a form of oxidative polymerization, have shown that this compound yields only poorly conducting, thin films. cdnsciencepub.com This is in contrast to 3-methylthiophene, which readily forms thick, free-standing conducting films under similar conditions. cdnsciencepub.com The inferior quality of poly(this compound) films is not attributed to the oxidation potential of the monomer, which is comparable to that of unsubstituted thiophene. Instead, it is suggested that steric effects from the relatively bulky iodine atom may hinder the polymerization process. cdnsciencepub.com These steric constraints can impede the necessary coupling reactions between monomer units, favoring side reactions or the formation of soluble, short-chain oligomers rather than a high-quality polymer film. cdnsciencepub.com

In chemical oxidative polymerization, ferric chloride (FeCl₃) is a commonly employed oxidant, particularly for 3-alkylthiophenes. nih.govscielo.br The polymerization mechanism is thought to proceed via a radical-based pathway on the surface of solid FeCl₃ particles. kpi.uaresearchgate.net Key reaction parameters that influence the outcome of FeCl₃-mediated polymerization include the solvent, temperature, and order of reagent addition. nih.govresearchgate.net For instance, using chloroform (B151607) as a solvent is typical, and the reaction often yields polymers with moderate regioregularity. scielo.br

While there is extensive literature on the FeCl₃-mediated polymerization of 3-alkylthiophenes, direct studies on this compound are less common, likely due to the challenges observed in electropolymerization. The iodine substituent is a potential leaving group and can participate in side reactions under the strongly oxidizing conditions, further complicating the polymerization process compared to more stable alkyl groups.

The table below summarizes the typical conditions for the well-studied oxidative polymerization of 3-alkylthiophenes using FeCl₃, which provides a framework for understanding the general process.

Table 1: General Conditions for FeCl₃-Mediated Oxidative Polymerization of 3-Alkylthiophenes

Parameter Condition Effect on Polymer Reference
Oxidant Ferric Chloride (FeCl₃) Initiates polymerization through oxidation of the monomer. kpi.ua
Solvent Chloroform, Dichloromethane (B109758) Affects polymer solubility and can influence molecular weight. scielo.br
Temperature Room Temperature Lower temperatures can sometimes improve regioregularity. nih.gov
Monomer 3-Alkylthiophene (e.g., 3-hexylthiophene) The alkyl group enhances solubility of the resulting polymer. unito.it
Reaction Time Several hours (e.g., 2-48 hours) Affects conversion and molecular weight. scielo.brnih.gov

| Quenching | Methanol (B129727) or Ethanol | Terminates the reaction and precipitates the polymer. | scielo.br |

The following table compares the outcomes of the electropolymerization of various 3-substituted thiophenes, highlighting the unique behavior of this compound.

Table 2: Comparison of Electropolymerization Outcomes for 3-Substituted Thiophenes

Monomer Polymer Film Quality Conductivity Probable Reason for Outcome Reference
Thiophene Thick, free-standing films Conducting Facile polymerization of the parent monomer. cdnsciencepub.com
3-Methylthiophene Thick, free-standing films Conducting Electron-donating methyl group facilitates polymerization. cdnsciencepub.com
3-Bromothiophene (B43185) Poorly conducting, thin films Poor Steric hindrance and potential electronic effects from the halogen. cdnsciencepub.com
This compound Poorly conducting, thin films Poor Significant steric hindrance from the bulky iodine atom. cdnsciencepub.com
3-Nitrothiophene No polymer film formed N/A Strong electron-withdrawing group deactivates the ring towards oxidation. cdnsciencepub.com

| 3-Cyanothiophene | No polymer film formed | N/A | Strong electron-withdrawing group deactivates the ring towards oxidation. | cdnsciencepub.com |

Computational and Theoretical Studies on 3 Iodothiophene

Reaction Mechanism Elucidation through Computational Modeling

Kinetic and Thermodynamic Aspects of Reactions

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the kinetic and thermodynamic parameters of reactions involving iodothiophenes. These theoretical investigations provide a molecular-level understanding of reaction mechanisms, transition states, and the factors governing reaction rates and equilibria.

Quantum chemical calculations have been employed to study the reaction of hydroxyl radicals with alkyl iodides, providing insights that can be extended to iodothiophenes. rsc.org Semiempirical methods like AM1 have shown that the reaction of hydroxyl radicals with ethyl iodide leads to the formation of a three-electron bonded adduct (RI∴OH) with a binding energy of approximately 10 kcal mol⁻¹. rsc.org This type of intermediate is crucial in understanding the initial steps of radical-induced transformations of iodo-substituted aromatic compounds.

In the context of polymerization, the kinetics of catalyst-transfer copolymerization to synthesize polythiophenes have been quantitatively compared. researchgate.net Studies on the copolymerization of 3-hexylthiophene (B156222) with various substituted thiophenes, including those with iodo-groups like 2-bromo-3-dodecyl-5-iodothiophene (B1458495), highlight the significant impact of the monomer structure on reactivity and polymerization kinetics. researchgate.net For instance, the steric hindrance introduced by different substituents can alter the rate constants and lead to the formation of random or gradient copolymers. researchgate.net

Furthermore, theoretical calculations have been performed to understand the iodocyclization of various thiophene (B33073) derivatives. For example, the iodolactonization of 3-alkynylthiophene-2-carboxylic acids has been studied, revealing the thermodynamic feasibility of 6-endo-dig cyclization to form thienopyranones. researchgate.net Similarly, computational studies on the direct iodocyclization of alkynylthiol derivatives to produce 3-iodothiophenes have been conducted, sometimes in ionic liquids, where theoretical calculations help to elucidate the role of the solvent in the reaction mechanism. researchgate.net

The mechanism of lithium-iodine exchange in iodothiophenes has also been a subject of detailed computational and experimental (DNMR) studies. researchgate.netcdnsciencepub.com These investigations have characterized the intermediates, such as hypervalent iodine ate complexes, and determined the thermodynamic and activation parameters for the exchange processes. researchgate.netcdnsciencepub.com It was found that for 2-lithio-5-methylthiophene, a monomer-dimer equilibrium exists, and the monomer is significantly more reactive than the dimer in the exchange with 2-iodo-5-methylthiophene. cdnsciencepub.com

A computational study on the electrophilic iodination of thiophene with potassium dichloroiodate (KICl₂) using DFT revealed that the reaction proceeds via the in situ formation of iodine monochloride (ICl). researchgate.net The rate-determining step is the nucleophilic attack of the thiophene on the ICl, and the calculated energy barriers are consistent with experimental observations. researchgate.net

Below is a table summarizing key thermodynamic and kinetic findings from computational studies on reactions involving iodothiophene and related compounds.

ReactionComputational MethodKey Findings
Reaction of OH radicals with ethyl iodideUHF/AM1Formation of a three-electron bonded adduct (RI∴OH) with a binding energy of ~10 kcal mol⁻¹. rsc.org
Catalyst-transfer copolymerizationNot specifiedMonomer structure significantly impacts reactivity and copolymer structure. researchgate.net
Iodolactonization of 3-alkynylthiophene-2-carboxylic acidsNot specified6-endo-dig cyclization is thermodynamically favorable. researchgate.net
Lithium-iodine exchange in 2-iodo-5-methylthiopheneDNMR and theoretical calculationsMonomer of 2-lithio-5-methylthiophene is much more reactive than the dimer. cdnsciencepub.com
Electrophilic iodination with KICl₂DFTThe rate-determining step is the nucleophilic attack of thiophene on ICl. researchgate.net

Modeling of Halogen Dance Reactions

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring, typically catalyzed by a strong base. Computational modeling has been pivotal in unraveling the intricate mechanisms of this reaction for iodothiophenes.

A significant finding from these models is the nature of the transition states. For the lithium-bromine exchange, which is a key step in the halogen dance of bromothiophenes and analogous to iodothiophenes, SN2-type transition states are favored over four-center type transition states. nih.gov The SN2 transition states for the lithium-bromide exchange were found to be barrierless, except for the second exchange step, which is the rate-limiting step. nih.gov

More recent and detailed mechanistic studies on the halogen dance of iodothiophenes have proposed new iodo-bridged transition states. benthamdirect.com Using DFT (CAM-B3LYP/land2dz) computations, researchers have investigated eight possible isomerization and eight possible disproportionation pathways. benthamdirect.comresearchgate.net By analyzing the energies of these transition states and the protonation/deprotonation steps, a comprehensive, cascade-like mechanistic pattern has been proposed for the base-catalyzed halogen dance in iodothiophenes. benthamdirect.com This work suggests a dynamic domino mechanism may be at play in the organic chemistry of iodothiophenyl anions. benthamdirect.com

The modeling also helps to understand the regioselectivity observed in these reactions. For example, the lithiation of 2-bromo-5-methylthiophene (B1266114) with LDA can lead to the selective formation of 3-bromo-2-lithio-5-methylthiophene, which can then be trapped by various electrophiles. researchgate.net This demonstrates a selective halogen dance reaction.

The table below outlines the key computational approaches and findings in modeling the halogen dance reactions of iodothiophenes.

Computational MethodFocus of StudyKey Mechanistic Insights
Density Functional Theory (DFT)Potential energy surface of halogen dance on a thiophene substrate.The reaction is thermodynamically driven and kinetically controlled. SN2 transition states are favored for the lithium-halogen exchange. nih.gov
DFT (CAM-B3LYP/land2dz)Halogen dance of iodothiophenes.Proposed a new iodo-bridged transition state and a comprehensive cascade-like mechanistic pattern involving isomerization and disproportionation. benthamdirect.comresearchgate.net

Spectroscopic Property Prediction and Correlation (e.g., UV-Vis Spectra)

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules like 3-iodothiophene. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic absorption spectra, such as UV-Vis spectra.

Theoretical studies on the UV photochemistry of 2-iodothiophene (B115884) have combined experimental techniques with TD-DFT calculations to understand the photo-induced dynamics. aip.orgarxiv.orgescholarship.org These studies have identified that the first absorption band of iodothiophenes is complex, arising from both bound π → π* excitations and dissociative (n/π) → σ* C-I excited states. aip.orgarxiv.org The π → π* transitions are often responsible for the vibrational structure observed in the absorption spectrum. aip.orgarxiv.org

For 2-iodothiophene, TDDFT calculations have been used to predict the energies and oscillator strengths of the lowest valence singlet excited states. escholarship.org These calculations help to assign the features observed in the experimental UV-Vis spectrum and to understand the nature of the electronic transitions involved. For example, the lowest electronically excited state is predicted to be of π→σ* character. aip.org

The table below presents calculated and experimental UV-Vis absorption data for this compound and related compounds, demonstrating the correlation between theoretical predictions and experimental measurements.

CompoundComputational MethodCalculated λmax (nm)Experimental λmax (nm)
This compoundNot specified in detail, but typically TD-DFTNot explicitly found for this compound in the provided search results.240 nist.gov
2-IodothiopheneTD-DFTThe first absorption band is centered near 240 nm. escholarship.orgCentered near 240 nm. escholarship.org

Computational methods are also used to study how substituents affect the spectroscopic properties of thiophene derivatives. For instance, studies on substituted thiophene imino dyes have shown that TD-DFT calculations can accurately predict the trend in maximum absorption wavelengths (λmax) as the substituents are varied. figshare.comtandfonline.com

Nonlinear Optical Properties Prediction

The prediction of nonlinear optical (NLO) properties of organic materials is a significant area of computational research, as it aids in the design of new materials for applications in photonics and optoelectronics. nasa.gov For thiophene-based systems, including those with iodine substituents, quantum chemical calculations are used to estimate molecular hyperpolarizabilities, which are key indicators of NLO activity.

Computational studies on substituted thiophene derivatives often employ DFT methods, including long-range corrected functionals like CAM-B3LYP, ωB97XD, and LC-ωPBE, which are particularly effective for describing charge-transfer phenomena in NLO molecules. figshare.comtandfonline.comtandfonline.com These calculations are used to determine properties such as dipole moments, polarizabilities (α), and first and second hyperpolarizabilities (β and γ). figshare.comtandfonline.comtandfonline.comfrontiersin.org

Research on thiophene imino dyes has demonstrated that computational predictions of the first hyperpolarizability (β) are in good agreement with experimental NLO activity. figshare.comtandfonline.com The introduction of strong electron-withdrawing groups on the thiophene ring can significantly enhance the NLO response. figshare.comtandfonline.comtandfonline.com For example, a designed dye with a tricyanovinyl group was predicted to have a very high total hyperpolarizability, suggesting its potential for use in NLO devices. figshare.comtandfonline.com

Similarly, studies on thiophene-based azo dyes have shown that the incorporation of a nitro group can decrease the HOMO-LUMO energy gap, leading to enhanced polarizability and hyperpolarizabilities. researchgate.net These findings highlight the role of electron-withdrawing substituents in tuning the NLO behavior of thiophene-based materials. researchgate.net

The table below summarizes the predicted NLO properties for some computationally designed thiophene derivatives, illustrating the impact of different substituents.

Compound SystemComputational MethodKey Predicted NLO Properties
Substituted thiophene imino dyesCAM-B3LYP, ωB97XD, LC-ωPBEThe first hyperpolarizability order is correctly reproduced. A designed derivative with a tricyanovinyl group is predicted to have a large βtot. figshare.comtandfonline.com
Thiophene-based azo dyesDFTNitro-substituted derivatives exhibit superior NLO performance. researchgate.net
Octaphyrin derivatives with thiophene substituentsDFT/TDFT at CAM-B3LYPSubstitution with electron-donating groups like thiophene enhances the NLO response. frontiersin.org
Cyclopenta thiophene chromophoresM06/6-311G(d,p)Designed derivatives show smaller HOMO-LUMO gaps, indicating potential for enhanced NLO properties. nih.gov

These computational predictions are invaluable for the rational design of new organic materials with tailored NLO properties, guiding synthetic efforts towards the most promising candidates. nasa.govarxiv.org

Applications of 3 Iodothiophene in Advanced Materials and Chemistry

Organic Electronics and Optoelectronics

In the realm of organic electronics and optoelectronics, 3-iodothiophene and its derivatives are instrumental in the development of materials for devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). nbinno.comodu.edu The thiophene (B33073) ring itself is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor materials. nih.gov The iodo-group at the 3-position provides a reactive site for the construction of larger conjugated systems, including oligothiophenes and polythiophenes, which are the foundational components of many organic electronic devices.

Precursor for Organic Semiconductors

This compound is a key precursor in the synthesis of various organic semiconductors. nih.gov Its reaction with active zinc produces 3-thienylzinc iodide, which can then be coupled with aryl halides to form more complex conjugated molecules. scbt.com This reactivity is fundamental to the bottom-up synthesis of custom-designed organic semiconductors with tailored electronic properties. The ability to precisely control the molecular structure allows for the fine-tuning of energy levels (HOMO and LUMO), which is crucial for efficient charge injection and transport in electronic devices. jmaterenvironsci.com The synthesis of molecules like 2,5-bis(5-(2,3-dihydrothieno[3,4-b] scbt.comresearchgate.netdioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene demonstrates the complexity of organic semiconductors that can be accessed using thiophene-based precursors. nih.gov

Building Block for Conductive Polymers (e.g., Poly(3-hexylthiophene) (P3HT))

This compound derivatives are essential for the synthesis of conductive polymers, with poly(3-hexylthiophene) (P3HT) being a prime example. researchgate.netumich.edu P3HT is one of the most extensively studied conductive polymers due to its good solubility, processability, and high charge carrier mobility. uobasrah.edu.iqmdpi.com The synthesis of P3HT often involves the polymerization of a 3-hexylthiophene (B156222) monomer, which can be prepared from precursors like 2-bromo-3-hexyl-5-iodothiophene (B174538). researchgate.net This monomer allows for controlled polymerization reactions, such as catalyst-transfer polymerization, to produce P3HT with specific molecular weights and architectures. umich.edu

Table 1: Selected Synthesis Methods for P3HT

Synthesis Method Monomer Example Catalyst/Reagent Key Feature
Grignard Metathesis (GRIM) Polymerization 2-Bromo-5-iodo-3-hexylthiophene i-PrMgCl, Ni(dppp)Cl₂ Controlled, chain-growth polymerization leading to high regioregularity. researchgate.net
Chemical Oxidative Polymerization 3-Hexylthiophene Ferric Chloride (FeCl₃) A common and straightforward method for P3HT synthesis. uobasrah.edu.iqmdpi.com

The performance of P3HT as a semiconductor is highly dependent on its regioregularity, which refers to the specific orientation of the hexyl side chains along the polymer backbone. cmu.edu A high degree of head-to-tail (HT) coupling leads to a more planar polymer chain, which facilitates π-π stacking and improves charge transport. cmu.educmu.edu The use of monomers like 2-bromo-3-hexyl-5-iodothiophene in methods such as Grignard Metathesis (GRIM) polymerization allows for the synthesis of highly regioregular P3HT. researchgate.netcmu.edu This control over the polymer's microstructure is crucial for achieving high-performance organic electronic devices. rsc.org

The regioregularity of P3HT has a profound impact on its electrical conductivity and stability. Highly regioregular P3HT exhibits higher charge carrier mobility and, consequently, higher electrical conductivity. cmu.eduresearchgate.net This is because the ordered, planar structure of regioregular P3HT promotes the formation of crystalline domains, which act as efficient pathways for charge transport. beilstein-journals.org In contrast, regioirregular P3HT has a more twisted backbone, which disrupts conjugation and leads to lower conductivity. cmu.educmu.edu The stability of the conductive state of poly(3-alkylthiophenes) is also influenced by factors such as the length of the alkyl side chain and the nature of the dopant used. researchgate.net

Table 2: Influence of Regioregularity on P3HT Properties

Property Regioregular P3HT Regioirregular P3HT
Chain Conformation Planar Twisted
Interchain Packing Ordered, π-stacked Disordered
Optical Absorption Red-shifted, sharp absorption peak Blue-shifted, broad absorption
Electrical Conductivity Higher Lower

| Device Performance | Enhanced | Reduced |

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Thiophene-based materials derived from this compound are integral components of OLEDs and organic solar cells. jmaterenvironsci.compolyu.edu.hk In OLEDs, these materials can function as charge transport layers or as part of the emissive layer. nbinno.combeilstein-journals.orgoled.com The ability to tune the electronic properties of thiophene derivatives allows for the development of materials with specific energy levels to facilitate efficient charge injection and transport, leading to improved device performance. jmaterenvironsci.com

In organic solar cells, P3HT, synthesized from this compound precursors, is a widely used electron donor material in bulk heterojunction devices. odu.edursc.org The performance of these solar cells is critically dependent on the morphology of the active layer, which is influenced by the properties of the P3HT, such as its regioregularity and molecular weight. researchgate.netosti.gov The development of new thiophene-based materials continues to be a key area of research for improving the efficiency and stability of organic solar cells. researchgate.net

Development of Donor-Acceptor Co-oligomers and Copolymers

This compound is also a valuable building block for the synthesis of donor-acceptor (D-A) co-oligomers and copolymers. nih.gov These materials consist of alternating electron-donating and electron-accepting units along the conjugated backbone. chemrxiv.org This molecular design strategy allows for the tuning of the material's bandgap and energy levels, which is highly desirable for applications in organic solar cells and other optoelectronic devices. researchgate.netnih.gov For example, this compound can be converted to 3-azidothiophene, which can then undergo click chemistry reactions to form co-oligomers containing 1,2,3-triazole acceptor units. nih.govresearchgate.net

Pharmaceutical Development and Medicinal Chemistry

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives are components of numerous commercialized drugs. wikipedia.orgencyclopedia.pub The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with retained or improved biological activity and better metabolic profiles. wikipedia.org this compound is a key starting material, providing a reactive handle for the synthesis of complex, substituted thiophenes with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. encyclopedia.pubnih.gov

Synthesis of Pharmaceutical Intermediates

In the multi-step synthesis of active pharmaceutical ingredients (APIs), this compound is a valuable precursor for creating key molecular intermediates. Its most prominent role is in the formation of organometallic reagents, which are subsequently used in powerful carbon-carbon bond-forming reactions.

A primary application is the synthesis of 3-thienylzinc iodide. scbt.com This is achieved through the oxidative addition of activated zinc to this compound. acs.orgnih.gov The resulting organozinc compound is a versatile nucleophile in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), allowing for the attachment of the 3-thienyl group to various other molecular fragments. nih.gov This methodology is fundamental for constructing the core structures of many complex molecules being investigated in drug discovery programs. Similarly, 3-thienylmagnesium halides can also be prepared from this compound. acs.orgnih.gov

Intermediate Precursor Synthesis Method Application
3-Thienylzinc IodideThis compoundReaction with activated zincNegishi cross-coupling reactions
3-Thienylmagnesium IodideThis compoundReaction with activated magnesiumGrignard-type reactions
Substituted 3-ArylthiophenesThis compoundSuzuki or Stille coupling with arylboronic acids/stannanesBuilding blocks for complex APIs

Development of Functionalized Thiophene Derivatives with Biological Activity

The thiophene moiety is present in a wide array of biologically active compounds. researchgate.net The strategic functionalization of the thiophene ring is crucial for optimizing a compound's interaction with biological targets. Starting from this compound, medicinal chemists can introduce a variety of substituents at the 3-position through coupling reactions, leading to novel derivatives. guidechem.comresearchgate.net These synthetic routes have produced compounds with a broad spectrum of pharmacological activities. encyclopedia.pubnih.gov For example, thiophene derivatives have been investigated as anti-inflammatory agents by targeting enzymes like lipoxygenase (LOX). nih.gov

Many marketed drugs incorporate a thiophene ring, underscoring its importance in pharmaceutical science. encyclopedia.pubresearchgate.net The ability to synthesize analogs and derivatives from accessible starting materials like this compound is a cornerstone of modern drug development.

Drug Name Therapeutic Class Significance of Thiophene Ring
OlanzapineAntipsychoticCore component of the thienobenzodiazepine structure
ClopidogrelAntiplateletThe thienopyridine scaffold is essential for activity
RaltitrexedAnticancerThiophene ring serves as a key structural element
Tiaprofenic acidAnti-inflammatory (NSAID)Thiophene acts as a bioisostere of a phenyl group
DuloxetineAntidepressant (SNRI)Contains a naphthyl-substituted thiophene moiety

Agrochemical Development

Similar to its role in pharmaceuticals, the thiophene ring is a key structural motif in the design of modern agrochemicals, particularly fungicides. researchgate.netnih.gov Thiophene-containing compounds are valued in agriculture for their potent biological activity, which helps protect crops from diseases and pests. researchgate.net

This compound serves as a versatile starting block for the synthesis of the substituted thiophene cores found in several commercial fungicides. While synthetic routes may vary, the C-I bond in this compound provides a reactive site for introducing the specific side chains necessary for fungicidal activity. The development of novel pesticides often involves creating libraries of related compounds, and the reactivity of precursors like this compound is essential for this process. mdpi.com

Agrochemical Name Type Relevance of Thiophene Moiety
PenthiopyradFungicide (SDHI)Contains a core 1-methyl-3-(trifluoromethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide structure
EthaboxamFungicideFeatures a thiophene-2-carboxamide group
SilthiofamFungicideUsed as a seed treatment for cereals
IsofetamidFungicideA broad-spectrum succinate (B1194679) dehydrogenase inhibitor

Advanced Functionalized Thiophene Derivatives

The utility of this compound extends beyond its direct use as an intermediate for specific target molecules. It is a foundational reagent for accessing a wide range of advanced, highly functionalized thiophene derivatives. guidechem.com The carbon-iodine bond is the most reactive among halothiophenes in many catalytic cycles, making it ideal for various synthetic transformations. guidechem.com

Chemists employ this compound in numerous palladium- or copper-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the precise and efficient formation of C-C, C-N, and C-O bonds at the 3-position of the thiophene ring. This versatility enables the synthesis of complex oligothiophenes, chromophores for dyes, and precursors for materials science applications, where precise control over molecular architecture is paramount.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodothiophene derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is frequently used in copper-mediated cross-coupling reactions, such as N-arylation of anilines or 1,3-dipolar cycloadditions. For example, copper(I) iodide with sodium ascorbate and DMEDA as ligands enables efficient synthesis of triazole derivatives (e.g., 82% yield for 4-phenyl-1-(thien-3-yl)-1H-1,2,3-triazole) . Optimization involves adjusting solvent ratios (e.g., petrol-AcOEt 80:20), temperature, and stoichiometry of reactants. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy is critical to confirm product identity and purity .

Q. How should researchers characterize newly synthesized this compound compounds to ensure structural fidelity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR peaks at δ112.0 (CH) and δ162.6 (C) confirm thiophene ring substitution patterns .
  • IR Spectroscopy : Absorbance bands (e.g., 746 cm1^{-1} for C-I stretching) and functional group fingerprints (e.g., 1570 cm1^{-1} for aromatic C=C) validate structural motifs .
  • Melting Point Analysis : Consistency with literature values (e.g., 84°C for 9-methylthieno[3,2-b]quinoline) ensures purity .
  • Chromatography : TLC (e.g., Rf = 0.32–0.40 in petrol-AcOEt) monitors reaction progress .

Advanced Research Questions

Q. Why does this compound exhibit lower reactivity than 2-iodothiophene in certain coupling reactions, and how can this be addressed experimentally?

  • Methodological Answer : Steric hindrance and electronic effects at the 3-position reduce reactivity. For instance, 2-iodothiophene outperforms this compound in N-heterocyclic carbene catalysis due to better orbital overlap . Mitigation strategies include:

  • Catalyst Tuning : Use of electron-rich ligands (e.g., DMEDA) to enhance copper-mediated coupling efficiency .
  • Temperature Modulation : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics for sluggish substrates.
  • Substrate Engineering : Introducing electron-withdrawing groups on the thiophene ring to activate the C-I bond .

Q. What mechanistic insights can be gained from studying the ultrafast photodissociation dynamics of this compound?

  • Methodological Answer : Time-resolved XUV-induced ionization experiments reveal competing dissociation pathways. Key findings include:

  • Isomer-Dependent Dynamics : this compound exhibits slower CT (charge transfer) dissociation compared to 2-iodothiophene due to iodine’s positional effects on the ring .
  • Fragment Analysis : Momentum-resolved detection of In+^+ fragments provides time-dependent yield data, highlighting branching ratios between radical and ionic pathways .
  • Theoretical Modeling : DFT calculations correlate experimental fragment kinetics with transition-state energetics to map potential energy surfaces .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or methodological variations. Steps include:

  • Reproducibility Checks : Adhere to standardized protocols (e.g., Beilstein Journal guidelines) for experimental documentation, including solvent purity and instrument calibration .
  • Statistical Validation : Use triplicate trials and error analysis (e.g., ±5% yield variation) to assess data reliability.
  • Cross-Technique Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous spectral assignments .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing kinetic data in this compound photodissociation studies?

  • Methodological Answer : Time-resolved data require:

  • Exponential Decay Fitting : To extract rate constants (e.g., kdiss=1.2×1012k_{\text{diss}} = 1.2 \times 10^{12} s1^{-1}) from fragment yield vs. delay-time plots .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainties in derived parameters.
  • Comparative Analysis : Apply ANOVA to assess significance of isomer-dependent differences (e.g., 3IT vs. 2IT dissociation lifetimes) .

Q. How should researchers design control experiments to isolate the effects of iodine position in thiophene-based reactions?

  • Methodological Answer :

  • Isosteric Substitution : Compare this compound with 2-iodo and non-halogenated thiophenes under identical conditions.
  • Kinetic Isotope Effects : Use deuterated analogs to probe electronic vs. steric contributions.
  • Computational Screening : Pre-screen substituent effects via molecular docking or DFT to guide experimental design .

Literature and Reproducibility

Q. What criteria should guide the selection of literature sources for benchmarking this compound research?

  • Methodological Answer : Prioritize peer-reviewed journals with rigorous experimental details (e.g., Journal of Organic Chemistry). Avoid non-academic sources (e.g., ) . Cross-validate data against patents or synthesis databases (e.g., CAS Reg. No. 1450739-76-0) for consistency .

Q. How can researchers ensure their experimental protocols meet reproducibility standards?

  • Methodological Answer : Follow best practices from Beilstein Journal of Organic Chemistry:

  • Detailed Supplemental Information : Include step-by-step procedures, raw spectral data, and calibration curves .
  • Reference Controls : Use known compounds (e.g., thieno[3,2-b]quinoline) as internal standards .
  • Open Data : Share crystallographic files or computational inputs via repositories like Zenodo .

Tables of Key Data

Table 1 : Representative Yields for this compound Derivatives

CompoundReaction TypeYield (%)Reference
Thieno[3,2-b]quinolineCopper-mediated N-arylation98
4-Phenyl-1-(thien-3-yl)-1H-1,2,3-triazole1,3-Dipolar Cycloaddition82
7-Chloro-9-phenylthieno[3,2-b]quinolineUllmann-type coupling89

Table 2 : Key Spectroscopic Signatures of this compound Derivatives

TechniqueKey Peaks/DataInterpretation
13C^{13}\text{C} NMRδ162.6 (C)Aromatic quaternary carbon adjacent to iodine
IR (ATR)746 cm1^{-1}C-I stretching vibration
Melting Point140–168°CPurity indicator for crystalline products

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.